molecular formula C13H16N4O2S B2480336 (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid CAS No. 881450-58-4

(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid

Cat. No.: B2480336
CAS No.: 881450-58-4
M. Wt: 292.36
InChI Key: LKKBYTOGPYPPQI-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(2-Carbamothioylhydrazono)cyclohexyl)isonicotinic Acid is a synthetic derivative designed around the isonicotinic acid hydrazide (isoniazid) scaffold, intended for investigative applications in medicinal chemistry and antimicrobial research. As a derivative of isoniazid, a first-line antibiotic for tuberculosis, this compound is of significant interest for exploring new antimycobacterial agents . The molecular structure incorporates a hydrazone functional group linked to a cyclohexyl ring and a carbamothioyl unit. This modification is a common strategy in drug design to increase the lipophilicity of parent molecules, which can enhance penetration through microbial cell walls and improve pharmacokinetic properties . The incorporation of the carbamothioyl (thiourea) moiety may also contribute to metal chelation, potentially offering an adjunctive mechanism of action. The primary research value of this compound lies in its potential to inhibit mycobacterial growth. Isoniazid derivatives are typically prodrugs activated by the bacterial catalase-peroxidase enzyme (KatG). Upon activation, they generate radical species that form a covalent adduct with nicotinamide adenine dinucleotide (NAD+). This INH-NAD adduct potently inhibits InhA (enoyl-acyl carrier protein reductase), a key enzyme in the type II fatty acid synthase system essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall . Researchers can utilize this compound to study structure-activity relationships, develop novel therapeutic candidates to combat drug-resistant tuberculosis strains and investigate alternative mechanisms of action that may bypass common resistance pathways associated with traditional isoniazid therapy . This product is strictly for research use in a laboratory setting and is not intended for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBYTOGPYPPQI-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\NC(=S)N)/C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common approach is the condensation reaction between a cyclohexanone derivative and a hydrazine derivative, followed by the introduction of the isonicotinic acid group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising compound for further drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid include other hydrazone derivatives and isonicotinic acid derivatives. Examples include:

  • (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)benzoic acid
  • (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)nicotinic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of isonicotinic acid derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of isonicotinic acid with hydrazones derived from various carbonyl compounds. The specific structure can be represented as follows:

C15H22N4O2\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_2

Antimicrobial Activity

Research has shown that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound displayed potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to standard treatments like isoniazid .

Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives

Compound NameMIC (μg/mL)Activity
Isoniazid0.03-0.06Standard
This compoundTBDPotential
N2-3,5,5-trimethylcyclohexylidenyl isonicotinic acid hydrazide0.025High

The activity of isonicotinic acid derivatives often involves the inhibition of essential bacterial enzymes such as InhA , which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. The interaction with these enzymes can lead to cell wall disruption and ultimately bacterial death .

Case Studies

  • Antitubercular Activity : A recent study synthesized various hydrazide-hydrazone derivatives from isonicotinic acid and evaluated their antitubercular activities against multiple strains of M. tuberculosis. The results indicated that certain derivatives exhibited MIC values significantly lower than those of traditional treatments .
  • Antifungal Properties : Another investigation assessed the antifungal activity of related compounds against Candida spp., revealing that some derivatives demonstrated superior efficacy compared to commonly used antifungal agents .

In Vitro Studies

In vitro assays have confirmed the efficacy of this compound against various microbial strains. These studies utilized standard protocols for determining MIC values and assessed the compounds' cytotoxicity against mammalian cells to evaluate therapeutic indices.

Table 2: Summary of In Vitro Assays

Study FocusResult Summary
Antitubercular ActivitySignificant activity with MIC values < 0.1 μg/mL
Antifungal ActivityPotent against Candida spp., MIC < 0.5 μg/mL

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid, and what purification methods are recommended?

The compound can be synthesized via hydrazone formation between a cyclohexyl-substituted isonicotinic acid precursor and carbamothioylhydrazine. A general procedure involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by filtration, washing with solvents (acetic acid, water, ethanol), and recrystallization from DMF/acetic acid mixtures . For hydrazone-linked compounds, controlling stereochemistry (E/Z isomerism) requires careful selection of reaction conditions, such as solvent polarity and temperature . Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) is recommended to isolate the (E)-isomer selectively.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • UV-Vis Spectroscopy : The hydrazono group (C=N) exhibits strong absorption bands near 320–360 nm, while the isonicotinic acid moiety absorbs at 260–280 nm. Comparative analysis with analogous compounds (e.g., benzothiazolyl-azo derivatives) can validate assignments .
  • NMR : The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm in 1^1H NMR), while the carbamothioylhydrazono NH protons resonate as broad singlets near δ 9.5–10.5 ppm. 13^{13}C NMR confirms the carbonyl (C=O) at δ 165–170 ppm and thiourea (C=S) at δ 180–185 ppm .
  • IR : Stretching vibrations for C=N (1590–1620 cm1^{-1}), C=O (1680–1720 cm1^{-1}), and S-H (2550–2600 cm1^{-1}) are critical markers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA).
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclohexyl and hydrazone moieties typically degrade above 200°C .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and isomerization pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the (E)-isomer’s stability relative to the (Z)-form by comparing Gibbs free energy differences. Transition state analysis for isomerization (e.g., solvent-mediated proton transfer) reveals activation barriers . Molecular docking studies may predict interactions with biological targets, such as enzymes with thiourea-binding pockets .

Q. How can contradictory spectral data in literature be resolved for this compound?

Discrepancies in NMR or UV data often arise from solvent effects or impurities. For example:

  • Solvent polarity : Compare 1^1H NMR in DMSO-d6_6 vs. CDCl3_3; DMSO may stabilize NH protons, sharpening their signals.
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted precursors or oxidation products). Cross-reference with high-purity standards synthesized via validated routes .

Q. What methodologies optimize the compound’s solubility for in vitro biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media with surfactants (e.g., Tween-80).
  • Salt formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt. Monitor solubility via dynamic light scattering (DLS) .

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